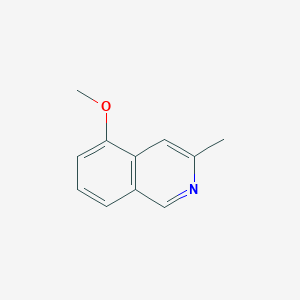
Latanoprost methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Latanoprost methyl ester is a synthetic prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a prodrug that is converted into its active form, latanoprost acid, upon hydrolysis. This compound is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of latanoprost methyl ester involves multiple steps, starting from prostaglandin F2α. One common method includes the esterification of prostaglandin F2α with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, such as room temperature, to prevent degradation of the sensitive prostaglandin structure .
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as organocatalysis. For instance, a key step involves the use of an organocatalytic aldol reaction to convert succinaldehyde into a bicyclic enal intermediate, which is then further transformed into this compound .
Análisis De Reacciones Químicas
Types of Reactions
Latanoprost methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group is hydrolyzed to form the active latanoprost acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Hydrolysis: Typically performed using water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
Hydrolysis: Produces latanoprost acid.
Oxidation: Can yield various oxidized derivatives depending on the specific conditions.
Reduction: Results in reduced forms of the compound with additional hydroxyl groups.
Aplicaciones Científicas De Investigación
Latanoprost methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ester hydrolysis and prostaglandin analog synthesis.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Primarily used in the development of treatments for glaucoma and ocular hypertension.
Industry: Employed in the formulation of ophthalmic solutions and ocular implants for sustained drug delivery.
Mecanismo De Acción
Latanoprost methyl ester is a prodrug that is hydrolyzed by esterases in the eye to produce the active latanoprost acid. The active form acts as a selective FP receptor agonist, increasing the outflow of aqueous humor through the uveoscleral pathway. This reduction in intraocular pressure helps manage conditions like glaucoma and ocular hypertension .
Comparación Con Compuestos Similares
Similar Compounds
Bimatoprost: Another prostaglandin analog used for glaucoma treatment. It has a similar mechanism of action but differs in its chemical structure and potency.
Travoprost: Similar to latanoprost, it is used to reduce intraocular pressure but has different pharmacokinetic properties.
Tafluprost: Known for its preservative-free formulation, making it suitable for patients with sensitivities.
Uniqueness
Latanoprost methyl ester is unique due to its high efficacy in reducing intraocular pressure and its relatively mild side effect profile. Its prodrug nature allows for targeted activation within the eye, minimizing systemic exposure and potential side effects .
Propiedades
Número CAS |
913258-31-8 |
|---|---|
Fórmula molecular |
C24H36O5 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C24H36O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,19-23,25-27H,3,8,11-17H2,1H3/b7-2-/t19-,20+,21+,22-,23+/m0/s1 |
Clave InChI |
KSRNMZVGEYUNEO-JNAAKWLTSA-N |
SMILES isomérico |
COC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |
SMILES canónico |
COC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


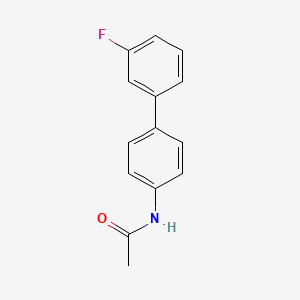
![1-[7-[[6-(Trifluoromethyl)pyridin-3-yl]methylamino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13405938.png)
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
![(8R,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13405957.png)
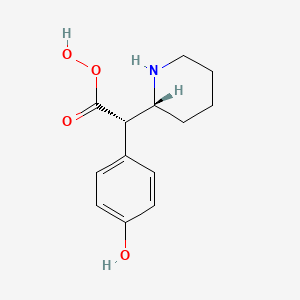
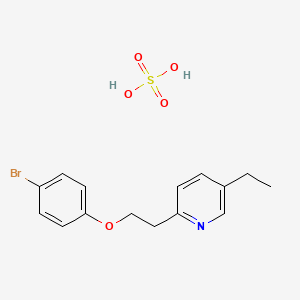
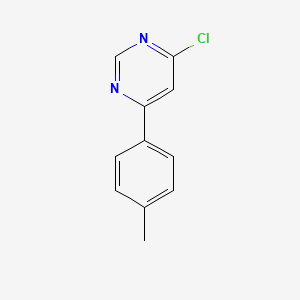
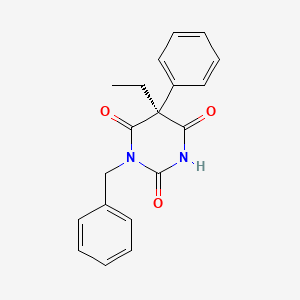
![4-[4,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-N,N-diethylaniline](/img/structure/B13405969.png)
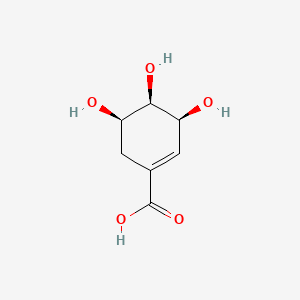
![Ethanone, 1-[4-(diethylamino)phenyl]-2-phenyl-](/img/structure/B13405976.png)
![(2S,3R,5R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13405990.png)
![8-methyl-4,5-dihydro-2H-furo[2,3-g]indazole-7-carboxylic acid](/img/structure/B13405999.png)
